

Sensitive Detection of Dexchlorpheniramine in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Dexchlorpheniramine	
Cat. No.:	B1670334	Get Quote

Application Note

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Abstract

This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **dexchlorpheniramine** in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is ideal for pharmacokinetic studies, bioequivalence assessment, and other clinical research applications requiring precise and reliable measurement of low concentrations of **dexchlorpheniramine**. The described method achieves a low limit of quantification, demonstrating excellent linearity, precision, and accuracy.

Introduction

Dexchlorpheniramine, the S-enantiomer of chlorpheniramine, is a potent first-generation antihistamine widely used for the symptomatic relief of allergic conditions.[1] Accurate quantification of **dexchlorpheniramine** in biological matrices like human plasma is crucial for pharmacokinetic and bioequivalence studies. Due to the low dosage and consequent low plasma concentrations, a highly sensitive and selective analytical method is required. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques,



making it the method of choice for this application. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of **dexchlorpheniramine** in human plasma.

Experimental

Materials and Reagents

- Dexchlorpheniramine reference standard
- Internal Standard (IS), e.g., Brompheniramine or Simvastatin[2][3]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (Milli-Q or equivalent)
- Ethyl Acetate (HPLC grade)[2]
- Ammonium Acetate
- · Acetic Acid or Formic Acid
- Borate Buffer (pH 9.0)
- Drug-free human plasma

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Protocols

- 1. Standard and Quality Control (QC) Sample Preparation
- Stock Solutions: Prepare primary stock solutions of dexchlorpheniramine and the internal standard (IS) in a suitable solvent such as acetonitrile or methanol at a concentration of 1



mg/mL.

- Working Standard Solutions: Prepare serial dilutions of the dexchlorpheniramine stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and QC samples.
- Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 0.05 ng/mL to 20 ng/mL. Prepare QC samples at low, medium, and high concentrations.
- 2. Plasma Sample Preparation (Liquid-Liquid Extraction)
- Pipette 0.5 mL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
- · Add the internal standard solution.
- Add 1.0 mL of borate buffer (pH 9.0) and vortex to mix.
- Add 3 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 0.5 mL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 or C8 reversed-phase column, such as a Phenomenex Luna ODS (100 x
 4.6 mm, 5 μm), is suitable.
 - Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a
 mixture of acetonitrile and water (containing an additive like 10 mM ammonium acetate
 and 0.5% acetic acid or 0.1% formic acid).



- Flow Rate: A typical flow rate is 0.5 mL/min.
- Injection Volume: 5-10 μL.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: The precursor-to-product ion transitions should be optimized for dexchlorpheniramine and the internal standard. For dexchlorpheniramine (molecular weight 274.79 g/mol), the protonated molecule [M+H]⁺ at m/z 275 is typically selected as the precursor ion.
 - Instrument Parameters: Optimize parameters such as spray voltage, capillary temperature, and collision energy to achieve the best signal intensity.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of this LC-MS/MS method for **dexchlorpheniramine**.

Table 1: Linearity and Sensitivity

Parameter	Value	Reference
Linearity Range	1.0 - 150.0 ng/mL	
Lower Limit of Quantitation (LLOQ)	1.0 ng/mL	_
Correlation Coefficient (r²)	> 0.99	-

A more sensitive method for the racemate, chlorpheniramine, has demonstrated a linearity range of 0.025-20 ng/mL and an LLOQ of 0.025 ng/mL.



Table 2: Precision and Accuracy

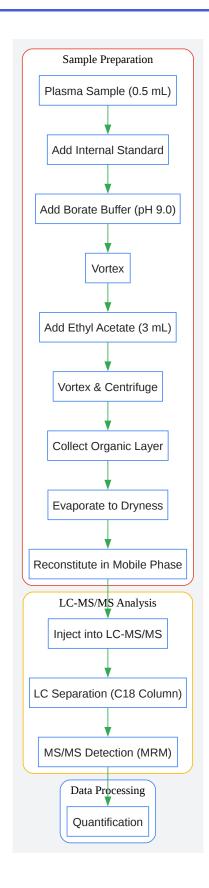
QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
Low	< 15%	< 15%	85-115%	
Medium	< 15%	< 15%	85-115%	_
High	< 15%	< 15%	85-115%	

Table 3: Recovery

Analyte	Extraction Recovery (%)
Dexchlorpheniramine	> 85%

Visualizations

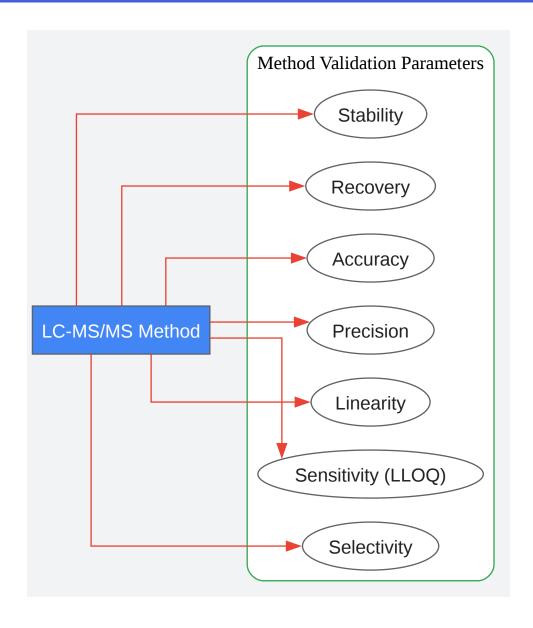




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Caption: Experimental workflow for the LC-MS/MS analysis of **dexchlorpheniramine**.





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Caption: Key parameters for the validation of the analytical method.

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References

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